molecular formula C6H7ClN2O4S B053868 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride CAS No. 124788-36-9

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Cat. No. B053868
M. Wt: 238.65 g/mol
InChI Key: SBIHCODLIXCTKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydropyrimidine compounds often involves modified reactions such as the Schotten-Baumann reaction or the Willgerodt-Kindler reaction. For instance, one study discussed the synthesis of a compound by reacting 5-fluorouracil with a sulfonyl chloride, showcasing the versatility of these methods in producing tetrahydropyrimidine derivatives with potential anticancer activity (Miao et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds can be characterized using techniques such as X-ray diffraction, demonstrating how structural features can impact their interactions and properties. For example, the structure of a betaine product from a reaction involving a tetrahydropyrimidine was established using X-ray diffraction (Rajappa et al., 1984).

Chemical Reactions and Properties

Tetrahydropyrimidines undergo various chemical reactions, such as C-thioacylation, which may not always lead to expected products but result in compounds like betaines under certain conditions (Rajappa et al., 1984). These reactions highlight the complex behavior of tetrahydropyrimidines in chemical syntheses.

Physical Properties Analysis

The physical properties, such as thermal stability and hydrogen bond interactions, of tetrahydropyrimidine derivatives are crucial for understanding their behavior in various conditions. For instance, the thermal stability of a tetrahydropyrimidine derivative with anticancer activity was studied, indicating its stability under specific conditions (Miao et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are essential for the application of tetrahydropyrimidines in various fields. The synthesis and properties of sulfonyl tetrahydropyrimido[4,5-d]pyrimidines, which showed interesting antibacterial and antifungal activity, demonstrate the chemical versatility and potential applications of these compounds (Cieplik et al., 2004).

Scientific Research Applications

  • Thermal Stability Studies : Salih and Al-Sammerrai (1986) investigated the thermal stability of 6-substituted derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine. They found that these compounds are stable under both oxygen and nitrogen atmospheres at elevated temperatures (Salih & Al-Sammerrai, 1986).

  • Anticancer Activity : Miao, Yan, and Zhao (2010) synthesized a compound containing a similar structure and evaluated its anticancer activity. The compound showed significant activity against HL-60 and BEL-7402 cancer cells (Miao, Yan, & Zhao, 2010).

  • Synthesis of Novel Compounds : Fischli, Mayer, and Oberhänsli (1974) demonstrated a 1,6-addition reaction using chlorosulfonylisocyanate, producing new tricyclic compounds (Fischli, Mayer, & Oberhänsli, 1974).

  • Chemiluminescence Studies : Watanabe et al. (2010) studied the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds demonstrated light emission under specific conditions, highlighting their potential in chemiluminescence applications (Watanabe et al., 2010).

  • Crystal Structure Analysis : Gunaseelan and Doraisamyraja (2014) analyzed the crystal structure of a related molecular salt, revealing insights into its molecular geometry and bonding interactions (Gunaseelan & Doraisamyraja, 2014).

  • Polymer Synthesis : Liu et al. (2013) synthesized new fluorinated polyamides containing pyridine and sulfone moieties using a compound with a similar structure. These polymers exhibited desirable properties like high thermal stability and low dielectric constants (Liu et al., 2013).

properties

IUPAC Name

1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-8-3-4(14(7,12)13)5(10)9(2)6(8)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIHCODLIXCTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407152
Record name 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

CAS RN

124788-36-9
Record name 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-Dimethyluracil (411 g, 2.93M) was added portionwise over 30 minutes to chlorosulfonic acid (5480 g, 47.0M) with stirring at room temperature. The exotherm was allowed to proceed to 50° C. without cooling. Upon completion of addition, the reaction was heated gradually to reflux (~154° C.) for 2 hours. Upon cooling the reaction was cautiously poured onto ice. The resultant solid was filtered off, washed thoroughly with water and dried in vacuo at 40° C. for 16 hours. An off-white solid (554 g, 79.2%), m.p. 225°-230° C. (dec.) was obtained.
Quantity
411 g
Type
reactant
Reaction Step One
Quantity
5480 g
Type
reactant
Reaction Step One
Name
Yield
79.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Reactant of Route 2
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Reactant of Route 3
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Reactant of Route 4
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Reactant of Route 5
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Reactant of Route 6
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

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